molecular formula C15H9NO4S2 B2554593 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid CAS No. 292640-28-9

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B2554593
CAS No.: 292640-28-9
M. Wt: 331.36
InChI Key: OTBNRWGTJUMXPA-GHXNOFRVSA-N
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Description

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound notable for its applications across various scientific fields, from chemistry to pharmacology. Its intricate structure involves multiple functional groups, making it an intriguing subject for chemical synthesis and reaction studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid generally involves a multi-step process, starting with the preparation of the thiazolidine ring system, followed by its functionalization and incorporation into the furan-benzene framework. Typical reaction conditions include the use of strong acids or bases, organic solvents, and temperature control to facilitate the formation of the desired structure.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency and yield. Techniques like continuous flow synthesis may be employed to streamline the process. Raw materials are chosen for their cost-effectiveness, and reaction conditions are fine-tuned to maximize the yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Typically results in the formation of sulfoxides or sulfones.

  • Reduction: Can lead to the reduction of the thiazolidinone ring, producing thiazolidine derivatives.

  • Substitution: Functional groups on the furan or benzene rings can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting agents: Halogens, acylating agents.

Major Products

The major products from these reactions depend on the reagents and conditions used but typically include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid has broad applications:

  • Chemistry: Used in studies of reaction mechanisms and synthetic pathways due to its reactive functional groups.

  • Biology: Potentially serves as a bioactive compound with effects on various biological pathways.

  • Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: May be used in the synthesis of other complex organic compounds and pharmaceuticals.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is unique due to the presence of the thiazolidine-furan-benzene system. Similar compounds include:

  • Thiazolidinediones: Used as antidiabetic agents.

  • Benzofuran derivatives: Known for various pharmacological activities.

Each of these compounds shares some structural features but differs in specific functionalities, leading to unique chemical behaviors and applications.

There you have it. A detailed overview of the fascinating world of this compound. Anything specific you'd like to delve deeper into?

Properties

IUPAC Name

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBNRWGTJUMXPA-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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